1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride
Overview
Description
Antitrypanosomal agent 1 is a potent and selective inhibitor of trypanothione reductase, an enzyme crucial for the survival of Trypanosoma species, which are responsible for diseases such as Human African Trypanosomiasis (sleeping sickness) and Chagas disease . This compound has shown significant efficacy in inhibiting the growth of Trypanosoma brucei, the causative agent of sleeping sickness .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antitrypanosomal agent 1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its biological activity. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of a suitable aromatic compound with a halogenating agent to introduce halogen atoms.
Functional group modification: The halogenated intermediate is then reacted with various nucleophiles to introduce functional groups such as amines, sulfonamides, or carboxamides.
Industrial Production Methods: Industrial production of antitrypanosomal agent 1 follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted in industrial reactors to produce the core structure and subsequent intermediates.
Chemical Reactions Analysis
Types of Reactions: Antitrypanosomal agent 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Antitrypanosomal agent 1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of trypanothione reductase and related enzymes.
Biology: The compound is employed in research to understand the biology of Trypanosoma species and their metabolic pathways.
Industry: The compound is used in the development of new antitrypanosomal drugs and formulations.
Mechanism of Action
Antitrypanosomal agent 1 exerts its effects by inhibiting trypanothione reductase, an enzyme essential for maintaining the redox balance in Trypanosoma species. By inhibiting this enzyme, the compound disrupts the parasite’s ability to detoxify reactive oxygen species, leading to oxidative stress and cell death . The molecular targets include the active site of trypanothione reductase, where the compound binds and prevents the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
Melarsoprol: A trivalent arsenical compound used to treat late-stage sleeping sickness.
Eflornithine: An inhibitor of ornithine decarboxylase, used in combination therapy for sleeping sickness.
Nifurtimox: A nitrofuran compound used to treat Chagas disease.
Comparison: Antitrypanosomal agent 1 is unique in its selective inhibition of trypanothione reductase, whereas other compounds like melarsoprol and eflornithine target different enzymes and pathways. This specificity makes antitrypanosomal agent 1 a promising candidate for developing new treatments with potentially fewer side effects and reduced risk of resistance .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO.ClH/c1-14(2)6-5-11(15)8-3-4-9(12)10(13)7-8;/h3-4,7H,5-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRKQCKNKRZOPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC(=C(C=C1)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386943 | |
Record name | 1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75144-12-6 | |
Record name | 75144-12-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304108 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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